molecular formula C21H20N4O3 B12688177 Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl-, (2S)- CAS No. 357262-66-9

Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl-, (2S)-

Cat. No.: B12688177
CAS No.: 357262-66-9
M. Wt: 376.4 g/mol
InChI Key: CCGWWGUXCYXFJW-AWEZNQCLSA-N
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Description

Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl-, (2S)- is a structurally complex heterocyclic compound featuring a piperazine core substituted with a benzoyl group at position 4, a methyl group at position 2 (with S stereochemistry), and a 1,2-dioxoethyl moiety linked to a pyrrolo[2,3-b]pyridine heterocycle. This compound combines multiple pharmacophoric elements:

  • The piperazine ring contributes to solubility and hydrogen-bonding interactions, often enhancing bioavailability in drug-like molecules .
  • The pyrrolo[2,3-b]pyridine moiety, a fused bicyclic system, is a privileged scaffold in medicinal chemistry due to its resemblance to purine bases and its role in kinase inhibition .
  • The 1,2-dioxoethyl linker may confer electrophilic reactivity or participate in hydrogen bonding.

Properties

CAS No.

357262-66-9

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

1-[(2S)-4-benzoyl-2-methylpiperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione

InChI

InChI=1S/C21H20N4O3/c1-14-13-24(20(27)15-6-3-2-4-7-15)10-11-25(14)21(28)18(26)17-12-23-19-16(17)8-5-9-22-19/h2-9,12,14H,10-11,13H2,1H3,(H,22,23)/t14-/m0/s1

InChI Key

CCGWWGUXCYXFJW-AWEZNQCLSA-N

Isomeric SMILES

C[C@H]1CN(CCN1C(=O)C(=O)C2=CNC3=C2C=CC=N3)C(=O)C4=CC=CC=C4

Canonical SMILES

CC1CN(CCN1C(=O)C(=O)C2=CNC3=C2C=CC=N3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl-, (2S)- typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the benzoyl group and the pyrrolo-pyridine moiety. Common reagents used in these reactions include benzoyl chloride, pyridine derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl-, (2S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzoyl and pyrrolo-pyridine groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl- is a complex organic compound with a unique molecular structure featuring a piperazine ring, a benzoyl group, and a pyrrolo-pyridine moiety. It has a molecular weight of 376.4 g/mol. The compound is identified by the CAS number 357262-66-9. Due to its structural features, this compound has potential applications in medicinal chemistry because it may interact with various biological targets.

Potential Applications

Piperazine derivatives are known for their diverse biological activities, including potential use as anthelmintics and psychoactive agents. The specific biological activity of Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl- may involve interactions with various receptors or enzymes in biological pathways, influencing cellular processes such as neurotransmission or metabolic regulation.

Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl- is distinguished by its unique combination of a benzoyl moiety and a pyrrolo-pyridine structure, which may confer specific biological properties not found in other piperazine derivatives. Its complex structure suggests potential for novel interactions within biological systems that could lead to new therapeutic avenues.

Compound NameStructure FeaturesBiological Activity
4-BenzylpiperazineBenzyl group on piperazineAntidepressant effects
4-MethylpiperazineMethyl substitution on piperazineAntimicrobial properties
1-(4-Fluorobenzyl)piperazineFluorobenzyl groupPsychoactive effects
4-AcetylpiperazineAcetyl substitutionAnticancer activity

Mechanism of Action

The mechanism of action of Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl-, (2S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related piperazine derivatives with pyrrolo-pyridine or analogous heterocyclic substituents. Key comparisons are summarized below:

Structural and Physicochemical Comparisons

Compound Molecular Formula Molecular Weight Key Substituents Stereochemistry
Target compound: Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)-2-methyl-, (2S)- Not explicitly stated Not provided 4-benzoyl, 2-methyl (S-configuration), 1-(1,2-dioxoethyl-pyrrolo[2,3-b]pyridine) (2S)
Piperazine, 1-benzoyl-4-[2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-1,2-dioxoethyl] C₂₂H₂₂N₄O₅ 422.441 4,7-dimethoxy-pyrrolo[2,3-c]pyridine, 1-benzoyl Not specified
2-[(4-Ethyl-1-piperazinyl)carbonyl]-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one C₂₂H₂₈N₆O₃ 440.51 Ethyl-piperazine, pyrido-pyrrolo-pyrimidinone core, 3-methoxypropyl Not specified
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone C₉H₈N₂O 160.18 Pyrrolo[2,3-b]pyridine core, ethanone substituent Not applicable

Key Observations:

Substituent Diversity : The target compound’s pyrrolo[2,3-b]pyridine substituent differentiates it from the dimethoxy-pyrrolo[2,3-c]pyridine in , which may alter electronic properties and binding affinities.

Stereochemical Complexity : The (2S)-methyl group in the target compound introduces stereochemical specificity absent in and , which could enhance target selectivity.

Pharmacological Potential (Inferred from Analogues)

While direct biological data for the target compound are unavailable, insights can be drawn from related structures:

  • Pyrrolo-pyridine derivatives exhibit kinase inhibitory activity (e.g., JAK2/STAT3 pathways) .
  • Piperazine-containing compounds, such as those in , are explored as CNS agents due to blood-brain barrier penetration.
  • The 4,7-dimethoxy substitution in may enhance solubility but reduce metabolic resistance compared to the unsubstituted pyrrolo[2,3-b]pyridine in the target compound.

Biological Activity

Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl-, (2S)- is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Structural Overview

The compound belongs to the piperazine family and is characterized by a piperazine ring, a benzoyl group, and a pyrrolo-pyridine moiety. Its molecular formula is C21H20N4O3C_{21}H_{20}N_{4}O_{3} with a molecular weight of approximately 376.4 g/mol. The compound's CAS number is 357262-66-9, which aids in its identification in chemical databases.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the piperazine ring followed by the introduction of the benzoyl group and the pyrrolo-pyridine moiety. Common reagents include benzoyl chloride and pyridine derivatives, often utilizing catalysts to optimize yield and purity through techniques such as chromatography.

Biological Activity

Piperazine derivatives are known for their diverse biological activities. The specific biological activity of Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl-, may involve interactions with various receptors or enzymes in biological pathways. These interactions can influence cellular processes such as neurotransmission or metabolic regulation.

Antimicrobial Activity

Research indicates that certain piperazine derivatives exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. The potential for Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl-, to function as an antimicrobial agent warrants further investigation .

Anticancer Potential

Preliminary studies suggest that compounds with similar structural features may possess anticancer activities. For example, derivatives with a pyrrolidine or pyridine structure have been evaluated for their cytotoxic effects on cancer cell lines. The unique combination of functional groups in this compound may enhance its efficacy against specific cancer types .

Case Studies and Research Findings

Several studies have focused on the biological activity of related piperazine compounds:

  • Antitubercular Activity : A study explored substituted piperazine derivatives for their activity against Mycobacterium tuberculosis. Compounds were synthesized and evaluated for their inhibitory concentrations (IC50), with some exhibiting significant antitubercular activity .
  • Cytotoxicity Assessments : In vitro tests on human embryonic kidney cells (HEK-293) showed that certain derivatives were non-toxic at effective concentrations, indicating a favorable safety profile for further development .
  • Molecular Docking Studies : Computational studies have been conducted to predict the interactions between Piperazine derivatives and target proteins involved in disease pathways. These studies provide insights into the mechanism of action and potential therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-BenzylpiperazineBenzyl group on piperazineAntidepressant effects
4-MethylpiperazineMethyl substitution on piperazineAntimicrobial properties
1-(4-Fluorobenzyl)piperazineFluorobenzyl groupPsychoactive effects
4-AcetylpiperazineAcetyl substitutionAnticancer activity
Piperazine, 4-benzoyl... (current compound) Benzoyl moiety + pyrrolo-pyridine structurePotential novel interactions

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